3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUZTEJTDAMFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the target compound, typically involves:
- Formation of the fused pyrazolo-pyridine ring system through ring-closure reactions.
- Introduction of halogen substituents (bromine and chlorine) at specific positions on the ring.
- Methylation of the pyrazole nitrogen (N-1 position).
This process often requires careful control of reaction conditions such as temperature, solvent choice, catalysts, and stoichiometric ratios to optimize yield and purity.
Ring-Closure Reaction Using 2-Chloro-3-pyridinecarboxaldehyde
A key step in preparing 1H-pyrazolo[3,4-b]pyridine compounds is the ring-closure reaction starting from 2-chloro-3-pyridinecarboxaldehyde . According to a patented method, this aldehyde undergoes a cyclization reaction in the presence of oxammonium hydrochloride as a catalyst and triethylamine as a base in dimethylformamide (DMF) solvent at 60 °C. The reaction time varies from 6 to 8 hours depending on reagent ratios, monitored by thin-layer chromatography (TLC).
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Starting material | 2-chloro-3-pyridinecarboxaldehyde | 20 g (141.3 mmol) |
| Solvent | Dimethylformamide (DMF) | 200 mL |
| Catalyst | Oxammonium hydrochloride | 10-50 g (0.5 to 5 equiv.) |
| Base | Triethylamine | 100 mL |
| Temperature | 60 °C | |
| Reaction time | 6-8 hours | |
| Yield | 43% to 85% (depending on catalyst ratio) | Up to 15.2 g product |
The highest yield (85%) was achieved with a 2.5:1 molar ratio of oxammonium hydrochloride to aldehyde. This method is noted for its mild conditions, relatively high yield, and suitability for scale-up industrial production.
Multi-Step Synthetic Routes and Modifications
The complexity of the fused heterocyclic system often necessitates multi-step syntheses involving:
- Formation of pyrazole ring via condensation of hydrazines with β-ketoesters or equivalents.
- Construction of the pyridine ring or its functionalization.
- Sequential halogenation and methylation.
For example, derivatives like 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine have been synthesized through multi-step routes with careful optimization of reaction conditions to enhance yield and purity. These steps include temperature control, solvent selection, and use of protecting groups or catalysts to improve efficiency.
Summary Table of Preparation Parameters
Research Findings and Optimization Insights
- The use of oxammonium hydrochloride as a catalyst in DMF solvent provides a gentle and efficient ring-closure reaction with high yield, making it industrially attractive.
- Reaction times between 6 to 8 hours at 60 °C are sufficient for complete conversion.
- The molar ratio of catalyst to aldehyde is critical; a 2.5:1 ratio maximizes yield.
- Multi-step syntheses require careful control of halogenation and methylation steps to avoid side reactions and ensure regioselectivity.
- The presence of halogen atoms enhances reactivity, allowing further chemical modifications for biological activity tuning.
Chemical Reactions Analysis
Cross-Coupling Reactions at the C3-Bromine Position
The bromine atom at position 3 serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine groups.
Key Findings :
-
Copper-catalyzed Ullmann reactions with sulfonamides proceed efficiently under mild conditions, yielding bioactive sulfonamide conjugates .
-
Suzuki-Miyaura couplings with aryl boronic acids require palladium catalysts and basic aqueous conditions, demonstrating broad substrate compatibility .
Buchwald-Hartwig Amination at C3
The bromine atom undergoes palladium-catalyzed amination with primary or secondary amines, forming C–N bonds.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C | 3-Amino-substituted derivatives | 65–78% |
Key Findings :
-
Bulky ligands like XantPhos enhance catalytic efficiency for sterically hindered amines .
-
Electron-deficient amines exhibit faster reaction kinetics compared to electron-rich analogs.
Borylation and Sequential Functionalization
The C3-bromine can be replaced with a boronate ester, enabling further diversification via Suzuki couplings.
Key Findings :
-
Borylation occurs regioselectively at C3, leaving the C6-chloro position intact .
-
Sequential Suzuki couplings enable rapid access to biaryl libraries for drug discovery.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrazolo[3,4-b]pyridine core facilitates NAS at C3-bromine under basic conditions.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NAS with Amines | K₂CO₃, DMF, 80°C | 3-Amino-substituted derivatives | 60–70% | |
| NAS with Thiols | Et₃N, DMSO, rt | 3-Thioether derivatives | 55–65% |
Key Findings :
-
Amines with strong nucleophilicity (e.g., piperidine) achieve higher yields .
-
Thiols require polar aprotic solvents for efficient substitution.
Directed Ortho-Metalation (DoM)
The C6-chloro position can undergo directed metalation for functionalization at adjacent positions.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| TMPMgCl·LiCl Metalation | TMPMgCl·LiCl, THF, -78°C, then I₂ | 5-Iodo-substituted derivatives | 75% |
Key Findings :
-
Metalation occurs regioselectively at C7 due to the directing effect of the C6-chloro group .
-
Subsequent trapping with electrophiles (e.g., iodine) enables access to 5-substituted analogs.
Reductive Dehalogenation
Catalytic hydrogenation removes halogen atoms selectively.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, rt | Dehalogenated pyrazolo[3,4-b]pyridine | 95% |
Key Findings :
Heterocycle Annulation Reactions
The core structure participates in cyclocondensation reactions to form fused polyheterocycles.
| Reaction Type | Conditions/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Ethylene glycol, PTSA, 120°C | Fused pyrazolo-pyrido-oxazine derivatives | 68% |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to 3-bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited cell growth in various cancer cell lines, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Research indicates that pyrazolo derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.
Case Study:
In a preclinical trial, a derivative exhibited significant reduction in inflammatory markers in animal models of arthritis, indicating the potential for treating inflammatory diseases .
Neuropharmacological Applications
1. CNS Activity
Pyrazolo compounds have been investigated for their neuropharmacological effects, particularly concerning their impact on neurotransmitter systems.
Case Study:
A recent study explored the effects of this compound on GABAergic signaling pathways. The results suggested that the compound may enhance GABA receptor activity, which is crucial for developing anxiolytic drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s effects are mediated through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 21)
- Structure : Differs by a triazole-methyl substituent at N1 and a 4-chlorophenyl group.
- Properties : Higher molecular weight (405.0 g/mol vs. 276.51 g/mol) and enhanced lipophilicity due to the triazole-chlorophenyl moiety.
- Activity : Demonstrated in vitro anticancer activity, attributed to the hybrid triazole-pyrazolo[3,4-b]pyridine system .
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- Structure : Lacks the 6-chloro and 1-methyl groups but retains the bromine at C4.
- Properties : Lower molecular weight (213.03 g/mol) and basicity (pKa = 9.59) due to the amine group at C3.
- Applications : Used as an intermediate for MNK1/2 inhibitors but exhibits reduced stability compared to the methylated analog .
Core Structure Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example : 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1378860-94-6).
- The methylthio group enhances electrophilicity at C6, enabling nucleophilic substitutions absent in the pyridine-based analog .
Imidazo[1,5-a]pyridine Derivatives
- Example : Imidazo[1,5-a]pyridine (Compound 4).
- Comparison : The imidazole ring introduces additional hydrogen-bonding sites, improving target affinity in kinase inhibitors. However, synthetic complexity is higher compared to pyrazolo[3,4-b]pyridines .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
Biological Activity
Overview
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure features bromine, chlorine, and methyl substituents on the pyrazolo[3,4-b]pyridine core, which contribute to its unique chemical properties and potential therapeutic applications.
Medicinal Chemistry Applications
The compound has been identified as a promising scaffold for the development of inhibitors targeting various enzymes and receptors. Notably, it has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which play significant roles in cancer cell proliferation and survival.
This compound exerts its biological effects primarily through the inhibition of TRK activity. By binding to the kinase domain of TRKs, it prevents their activation, thereby disrupting downstream signaling pathways associated with tumor growth and metastasis. This mechanism can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Biological Activity Summary
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : It has demonstrated significant antiproliferative effects against multiple cancer cell lines. Studies indicate that it induces apoptosis and inhibits angiogenesis through various molecular mechanisms such as tubulin polymerization disruption and interference with protein kinase signaling pathways .
- Antiviral and Antibacterial Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral and antibacterial activities. These compounds have been shown to inhibit enzymes like phosphodiesterase-4 and neutrophil elastase, contributing to their therapeutic potential .
- Neuroprotective Effects : Some studies have reported neuroprotective activities associated with similar compounds, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other pyrazolo[3,4-b]pyridine derivatives:
| Compound Name | Key Substituents | Biological Activity |
|---|---|---|
| This compound | Br, Cl, CH₃ | TRK inhibition, anticancer |
| 1H-Pyrazolo[3,4-b]pyridine | None | Baseline activity |
| 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine | 2 Br | Enhanced reactivity |
| 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | Cl, CH₃ | Limited scope compared to brominated variant |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 0.13 to 0.19 μM .
- In Vivo Models : Animal models have shown that treatment with this compound leads to decreased tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .
Q & A
Q. What strategies enhance pyrazolo[3,4-b]pyridine solubility for biological assays?
- Methodological Answer : Introducing polar substituents (e.g., hydroxyl, carboxylate) or formulating as ethanol solvates improves aqueous solubility. For example, 4-(4-bromophenyl) derivatives with ethanol solvation exhibit enhanced bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
